molecular formula C11H12Br2N2O5 B103682 Bromamphenicol CAS No. 16803-75-1

Bromamphenicol

Cat. No. B103682
CAS RN: 16803-75-1
M. Wt: 412.03 g/mol
InChI Key: UWOHGNMWBGIRAQ-RKDXNWHRSA-N
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Description

Bromamphenicol is a dibrominated derivative of the antibiotic chloramphenicol . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Molecular Structure Analysis

Bromamphenicol has a molecular formula of C11H12Br2N2O5 . Its average molecular weight is 412.031 . The structure of Bromamphenicol includes a nitrobenzene moiety, a benzene ring with a carbon bearing a nitro group .


Physical And Chemical Properties Analysis

Bromamphenicol has a chemical formula of C11H12Br2N2O5 and a monoisotopic mass of 409.911296798 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Antibiotic Derivative

Bromamphenicol is a dibrominated derivative of the antibiotic chloramphenicol . This means it shares some of the properties of chloramphenicol, but its brominated structure could potentially give it unique characteristics and applications in scientific research.

Protein Synthesis Inhibition

One of the key applications of Bromamphenicol is its ability to inhibit protein synthesis. It has been shown to inhibit rat liver mitochondrial and E. coli protein synthesis by 90.6% and 98.8%, respectively, when used at a concentration of 93 μM .

DNA Synthesis Inhibition

In addition to protein synthesis, Bromamphenicol also inhibits DNA synthesis. It has been shown to inhibit DNA synthesis in human lymphoblastoid cells by 83% at a concentration of 1 mM . This property could make it useful in research related to cell growth and replication.

Interaction with Hemagglutinin Structural Subunit

Bromamphenicol has been found to interact with the hemagglutinin structural subunit in Escherichia coli . This could potentially make it useful in research related to bacterial infections and diseases.

Potential Use in Infectious Disease Research

Given its properties and interactions, Bromamphenicol could potentially be used in infectious disease research . Its ability to inhibit protein and DNA synthesis could make it a valuable tool in studying the growth and replication of infectious agents.

Pharmacological Research

Bromamphenicol’s unique properties and interactions could make it a subject of interest in pharmacological research . Its effects on protein and DNA synthesis, as well as its interactions with bacterial components, could be valuable in the development of new drugs and treatments.

properties

IUPAC Name

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOHGNMWBGIRAQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876333
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromamphenicol

CAS RN

16803-75-1, 17371-30-1
Record name Bromamphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07492
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bromamphenicol interact with its target and what are the downstream effects?

A1: Similar to Chloramphenicol, Bromamphenicol targets bacterial ribosomes, specifically the peptidyl transferase center within the 50S ribosomal subunit [, ]. This interaction inhibits protein synthesis by preventing peptide bond formation [].

Q2: What is the structural relationship between Bromamphenicol and Chloramphenicol, and how does this impact activity?

A2: Bromamphenicol is a structural analog of Chloramphenicol, where a bromine atom replaces the nitro group in the Chloramphenicol structure []. This substitution influences its binding affinity to the bacterial ribosome. Research suggests that the presence of the bromine atom in Bromamphenicol allows for a more extensive interaction with the Dr adhesin (DraE), a virulence factor found in certain bacteria []. This interaction highlights Bromamphenicol's potential as a tool for studying bacterial adhesion and virulence.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of Bromamphenicol and its derivatives?

A3: While dedicated SAR studies on Bromamphenicol itself are limited in the provided research, a study analyzing the interaction between DraE and Chloramphenicol derivatives, including Bromamphenicol, offers valuable insights []. This research suggests that specific functional groups within the Chloramphenicol scaffold are crucial for binding to DraE []. Modifying these functional groups could potentially lead to the development of novel compounds with altered activity and selectivity profiles.

Q4: What analytical methods are typically employed to study Bromamphenicol?

A4: X-ray crystallography is a key technique used to investigate the interaction of Bromamphenicol with its target []. This method provides high-resolution structural information, allowing researchers to visualize the binding mode and identify key interactions between Bromamphenicol and the target molecule.

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